![molecular formula C11H8Cl2N2OS B2917718 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478259-74-4](/img/structure/B2917718.png)

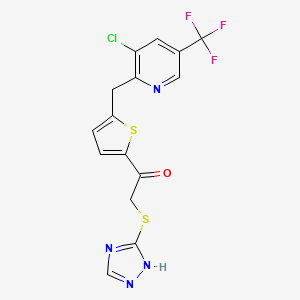

1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activities

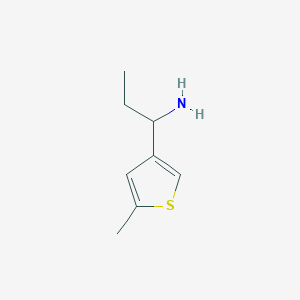

- In a study conducted by Mahmoud et al. (2021), a derivative of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone was used as a building block to synthesize thiazole derivatives. These compounds showed promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in cancer treatment (Mahmoud et al., 2021).

Synthesis and Biological Activities

- A study by Abdel‐Aziz et al. (2011) synthesized derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. The biological investigations of these compounds revealed potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. This indicates the potential use of these compounds in modulating immune responses (Abdel‐Aziz et al., 2011).

Antimicrobial and Antioxidant Properties

- Kaplancıklı et al. (2014) synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, which were evaluated for their antimicrobial activity. Some of these compounds were found to be potent anticandidal agents with weak cytotoxicities, indicating their potential as antimicrobial agents (Kaplancıklı et al., 2014).

Corrosion Inhibition

- A study by Tan et al. (2019) explored the use of 1-(1,3-Thiazol-2-yl)ethanone as a corrosion inhibitor for X65 steel in sulfuric acid. This study combined experimental and theoretical research to demonstrate the compound's efficacy as a green environmental corrosion inhibitor (Tan et al., 2019).

Chiral Intermediate Synthesis

- In research by Miao et al. (2019), a strain of Acinetobacter sp. was used for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to synthesize a chiral intermediate of Miconazole, an antifungal agent. This study highlights the application of biocatalysis in drug synthesis (Miao et al., 2019).

Mécanisme D'action

Target of Action

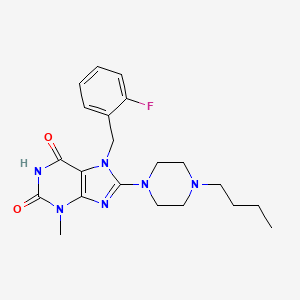

The compound 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone is a derivative of diclofenac, which is known to target Cox-1 and Cox-2 enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its targets, Cox-1 and Cox-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ activity, thereby reducing the production of prostaglandins . The reduction in prostaglandin levels leads to decreased inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting Cox-1 and Cox-2 enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include reduced inflammation and pain signaling, as well as potential antimicrobial activity .

Pharmacokinetics

Diclofenac is known for its good absorption and distribution, metabolism in the liver, and excretion through the kidneys . These properties contribute to its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain signaling due to decreased prostaglandin production . Additionally, some diclofenac derivatives have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Propriétés

IUPAC Name |

1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c1-6(16)9-5-14-11(17-9)15-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKHJQWJZABRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2917636.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)